molecular formula C11H7BrF3NO2 B1417382 Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate CAS No. 1805188-40-2

Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate

Cat. No.: B1417382
CAS No.: 1805188-40-2
M. Wt: 322.08 g/mol
InChI Key: ZTGDKLVDQZQGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate is an organic compound that features a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of the cyano and trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyanation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The cyano group can be reduced to an amine.

    Oxidation: The phenyl ring can undergo oxidation to form quinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Formation of azides or thiocyanates.

    Reduction: Formation of primary amines.

    Oxidation: Formation of quinones or other oxidized derivatives.

Scientific Research Applications

Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-cyano-4-(trifluoromethyl)phenylacetate
  • Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate
  • Methyl 2-bromo-3-cyano-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate is unique due to the specific positioning of the bromine, cyano, and trifluoromethyl groups on the phenyl ring. This unique arrangement can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in the synthesis of specialized organic compounds.

Properties

IUPAC Name

methyl 2-[2-bromo-3-cyano-5-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-9(17)4-6-2-8(11(13,14)15)3-7(5-16)10(6)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGDKLVDQZQGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.